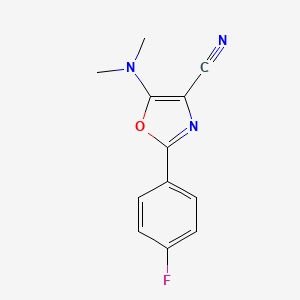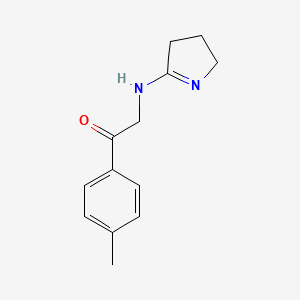
2-(3,4-dihydro-2H-pyrrol-5-ylamino)-1-(4-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-2H-pyrrol-5-ylamino)-1-(4-methylphenyl)ethanone is an organic compound that features a pyrrolidine ring and a phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-pyrrol-5-ylamino)-1-(4-methylphenyl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Phenyl Group: This step may involve Friedel-Crafts acylation or other suitable methods to introduce the phenyl group.
Final Assembly: The final product is obtained by coupling the pyrrolidine and phenyl components under specific reaction conditions, such as using a base or catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions could target the carbonyl group or other functional groups.
Substitution: Substitution reactions may occur at the phenyl ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
2-(3,4-dihydro-2H-pyrrol-5-ylamino)-1-(4-methylphenyl)ethanone may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as in drug development.
Industry: Use in the synthesis of materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It may interact with molecular targets such as enzymes or receptors, influencing various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dihydro-2H-pyrrol-5-ylamino)-1-phenylethanone
- 2-(3,4-dihydro-2H-pyrrol-5-ylamino)-1-(4-chlorophenyl)ethanone
Uniqueness
The presence of the 4-methylphenyl group may impart unique properties to 2-(3,4-dihydro-2H-pyrrol-5-ylamino)-1-(4-methylphenyl)ethanone, such as specific binding affinities or reactivity profiles, distinguishing it from similar compounds.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-pyrrol-5-ylamino)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C13H16N2O/c1-10-4-6-11(7-5-10)12(16)9-15-13-3-2-8-14-13/h4-7H,2-3,8-9H2,1H3,(H,14,15) |
InChI Key |
CNPWMQDJZLVGLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CNC2=NCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]butanamide](/img/structure/B11112973.png)
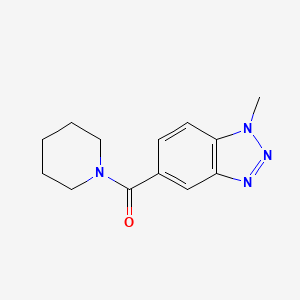
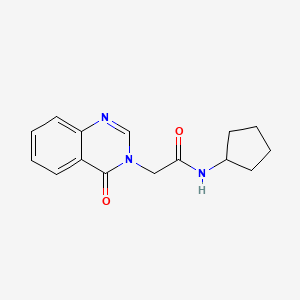
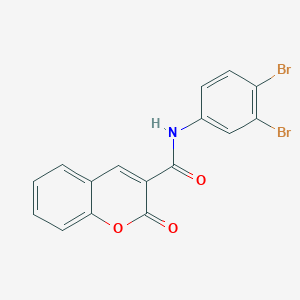
![Ethyl 5-carbamoyl-2-[(3-cyclohexylpropanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11113000.png)
![N-cyclohexyl-4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11113013.png)
![3-{[(2,4-dimethylphenyl)amino]methyl}-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11113026.png)
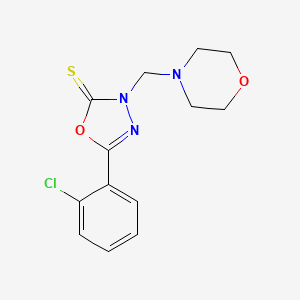
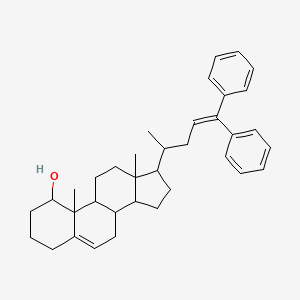
![N-[3-({(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-2-fluorobenzamide](/img/structure/B11113042.png)
![(2Z)-2-[2-(N'-nitrocarbamimidoyl)hydrazinylidene]propanoic acid](/img/structure/B11113045.png)
![2-{[(3-methylphenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11113049.png)
![N'-[(E)-(3,5-diiodo-2-methoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11113058.png)
